N'-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is synthesized by the condensation of isonicotinic acid hydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide typically involves a two-step process:
Preparation of 4-(Benzyloxy)-3-methoxybenzaldehyde: This involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with benzyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions.
Condensation Reaction: The prepared 4-(benzyloxy)-3-methoxybenzaldehyde is then reacted with isonicotinic acid hydrazide in ethanol under reflux conditions to yield N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzylidene and hydrazone groups.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide has been studied for various scientific research applications:
Antimicrobial Activity: It has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
Antioxidant Properties: The compound exhibits significant antioxidant activity, which could be useful in preventing oxidative stress-related diseases.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide involves its interaction with cellular components:
Antimicrobial Action: It is believed to inhibit the synthesis of essential bacterial cell wall components, similar to isoniazid.
Antioxidant Action: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Action: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N’-(4-(Benzyloxy)-3-methoxybenzylidene)isonicotinohydrazide can be compared with other hydrazone derivatives:
Isonicotinoyl Hydrazones: These compounds also exhibit antimicrobial and antioxidant activities but may differ in their potency and spectrum of activity.
Vanillin-derived Hydrazones: Similar to the compound , these derivatives are synthesized from vanillin and exhibit various biological activities.
List of Similar Compounds
Properties
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-26-20-13-17(14-23-24-21(25)18-9-11-22-12-10-18)7-8-19(20)27-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFPPIHZJQHVAH-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52540-97-3 |
Source
|
Record name | N'-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)ISONICOTINOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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